Hexaphenoxycyclotriphosphazen

Übersicht

Beschreibung

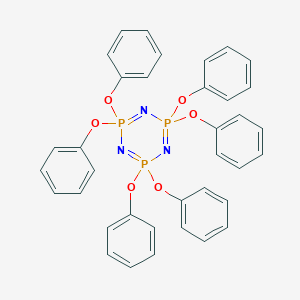

Hexaphenoxycyclotriphosphazene is a chemical compound known for its flame-retardant properties. It is commonly used in various polymer applications to enhance fire resistance. The compound consists of a cyclotriphosphazene ring with six phenoxy groups attached, which contribute to its stability and effectiveness as a flame retardant .

Wissenschaftliche Forschungsanwendungen

Hexaphenoxycyclotriphosphazene has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

HPCTP is primarily used as a flame retardant . Its primary targets are various materials that are prone to catching fire, such as epoxy resin (EP) . By acting on these materials, HPCTP enhances their resistance to ignition and slows down the spread of fire.

Mode of Action

HPCTP interacts with its targets (flammable materials) by integrating into their structure. For instance, in the case of EP, HPCTP is combined with other compounds like UiO66-NH2 (a kind of metal-organic frame, MOF) and halloysite nanotubes (HNTs) to create a synergistic flame retardant . This interaction enhances the thermostability and fire safety of the material .

Biochemical Pathways

It’s known that the compound and its metabolites can antagonize retinoic acid and retinoic x receptors . This antagonistic activity may contribute to certain developmental abnormalities in organisms exposed to HPCTP .

Pharmacokinetics

It’s known that hpctp can be metabolized into pentaphenoxycyclotriphosphazene (ppctp) in organisms exposed to it .

Result of Action

The primary result of HPCTP’s action is enhanced flame retardancy. Materials treated with HPCTP exhibit increased resistance to ignition and slower spread of fire . Exposure to hpctp and its metabolites can also lead to developmental abnormalities in organisms .

Action Environment

The action of HPCTP can be influenced by various environmental factors. For instance, the flame retardant performances of materials treated with HPCTP can be weakened under certain conditions . Moreover, HPCTP has been detected in various environmental settings, indicating its potential to affect wildlife .

Biochemische Analyse

Biochemical Properties

It is known that Hexaphenoxycyclotriphosphazene is thermally stable and has been used as a flame retardant

Cellular Effects

It has been used in the production of flame-retardant materials, suggesting that it may have an impact on cellular processes related to heat resistance

Molecular Mechanism

It is known that the compound is thermally stable, which may contribute to its effectiveness as a flame retardant

Temporal Effects in Laboratory Settings

Its thermal stability suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol. The process includes the following steps:

Dispersing phenol and an alkali metal hydroxide in methyl alcohol: This mixture undergoes a backflow reaction under inert gas protection.

Solvent removal and product cooling: The methyl alcohol solvent is removed and recycled, and the product is cooled and dried.

Reaction with phosphonitrilic chloride trimer: The phenolate and solvent are placed in a reaction kettle, and a ketone solution of phosphonitrilic chloride trimer is added dropwise.

Backflow reaction: The mixture undergoes another backflow reaction.

Solvent removal and product washing: The solvent is removed and recycled, and the product is washed with deionized water until neutral pH is achieved.

Drying and filtration: The product is dried, heated with an alcohol solvent, cooled, and filtered to obtain the final product.

Industrial Production Methods: Industrial production methods for hexaphenoxycyclotriphosphazene follow similar steps but are optimized for higher yield and efficiency. The process is designed to be simple, low in energy consumption, and capable of recycling solvents to minimize waste .

Analyse Chemischer Reaktionen

Hexaphenoxycyclotriphosphazene undergoes various chemical reactions, including:

Nucleophilic substitution: The phenoxy groups can be substituted with other functional groups, leading to the formation of novel derivatives.

Thermal decomposition: The compound decomposes at high temperatures, releasing gases that dilute and quench free radicals, contributing to its flame-retardant properties.

Common Reagents and Conditions:

Phenol and alkali metal hydroxide: Used in the initial preparation steps.

Phosphonitrilic chloride trimer: Reacts with phenolate to form hexaphenoxycyclotriphosphazene.

Alcohol solvents: Used in the final purification steps.

Major Products:

Hexaphenoxycyclotriphosphazene derivatives: Formed through further substitution reactions.

Decomposition products: Include gases that contribute to flame retardancy.

Vergleich Mit ähnlichen Verbindungen

- Hexaphenoxycyclotriphosphonitrile

- Magnesium hydroxide

- Ethylene-vinyl acetate copolymer composites

Biologische Aktivität

Hexaphenoxycyclotriphosphazene (HPCTP) is a phosphazene compound that has garnered attention for its potential biological activities, particularly in the context of environmental toxicity and developmental effects in aquatic organisms. This article delves into the biological activity of HPCTP, summarizing key research findings, case studies, and relevant data.

Overview of Hexaphenoxycyclotriphosphazene

HPCTP is primarily used as a flame retardant and plasticizer. Its chemical structure consists of a cyclotriphosphazene core with six phenoxy groups attached, which contributes to its stability and utility in various applications. However, concerns regarding its environmental impact and biological effects have prompted extensive research.

Mechanisms of Biological Activity

Recent studies have highlighted the antagonistic effects of HPCTP on retinoic acid receptors (RAR) and retinoic X receptors (RXR), which are crucial for developmental processes in vertebrates. The antagonism of these receptors can lead to significant developmental abnormalities.

Key Findings:

- Antagonistic Potency : HPCTP and its metabolite pentaphenoxycyclotriphosphazene (PPCTP) exhibit inhibitory concentrations (IC50) against RXR at 34.8 μM and against RAR at 2.79 μM for PPCTP .

- Developmental Toxicity : Exposure to HPCTP resulted in eye deformities (4.7% incidence at 465.4 ng/L), body malformations (up to 6.8%), and early developmental mortality rates between 11.6% and 21.7% across various exposure groups .

Study on Japanese Medaka

A pivotal study involved exposing sexually mature female Japanese medaka to various concentrations of HPCTP over 35 days. The results indicated:

- Maternal Transfer : HPCTP concentrations in embryos significantly exceeded those in maternal tissues, suggesting efficient maternal transfer.

- Metabolite Formation : The concentration of PPCTP increased in embryos post-exposure, indicating metabolic conversion .

Data Summary

| Parameter | Value |

|---|---|

| IC50 for RXR | 34.8 μM |

| IC50 for RAR (PPCTP) | 2.79 μM |

| Eye Deformity Incidence | 4.7% at 465.4 ng/L |

| Body Malformation Incidence | Up to 6.8% at higher concentrations |

| Early Developmental Mortality | 11.6% - 21.7% across exposure groups |

Environmental Impact

HPCTP has been detected in various aquatic environments, raising concerns about its ecological impact, particularly on fish populations in the Yangtze River Basin . The compound's persistence and potential for bioaccumulation pose risks not only to aquatic life but also to the broader ecosystem.

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJDJUURJAICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152110 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-10-7 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.